molecular formula C7H6ClN B8705498 3-Chloro-5-vinylpyridine

3-Chloro-5-vinylpyridine

Cat. No.: B8705498
M. Wt: 139.58 g/mol
InChI Key: PUFDANZJXBEJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-vinylpyridine is a pyridine derivative featuring a chlorine atom at position 3 and a vinyl group (-CH=CH₂) at position 5. The chlorine substituent is electron-withdrawing, enhancing the electrophilicity of the pyridine ring, while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions.

Properties

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

3-chloro-5-ethenylpyridine

InChI

InChI=1S/C7H6ClN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2

InChI Key

PUFDANZJXBEJAP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CN=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

3-Methyl-5-vinylpyridine (CAS: 51961-51-4)
  • Substituents : Methyl (-CH₃) at position 3, vinyl (-CH=CH₂) at position 5.
  • Key Differences : The methyl group is electron-donating, reducing ring electrophilicity compared to the chloro analog. This increases the compound’s volatility and may limit its stability in electrophilic reactions.
  • Applications: Potential monomer for polymers, though less reactive than 3-Chloro-5-vinylpyridine due to the absence of electron-withdrawing groups .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Substituents : Chloro (-Cl) at position 3, trifluoromethyl (-CF₃) at position 5, and a methyl ester (-COOCH₃) at position 2.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to oxidation. The ester group enables use as a synthetic intermediate.
  • Applications : Widely used in medicinal chemistry and agrochemical research due to its stability and functional versatility .
2-Chloro-5-cyanopyridine (CAS: 33252-28-7)
  • Substituents: Chloro (-Cl) at position 2, cyano (-CN) at position 5.
  • Key Differences: The cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., Suzuki couplings).
  • Applications : Intermediate in pharmaceutical synthesis, particularly for antimalarial and antiviral agents .
5-Amino-2-chloropyridine (CAS: 5350-93-6)
  • Substituents: Amino (-NH₂) at position 5, chloro (-Cl) at position 2.
  • Key Differences: The amino group is electron-donating, increasing the basicity of the pyridine nitrogen. This enhances hydrogen-bonding capability, making it valuable in drug design.
  • Applications : Building block for antibiotics and kinase inhibitors .
2-Amino-3-chloro-5-nitropyridine
  • Substituents: Amino (-NH₂) at position 2, chloro (-Cl) at position 3, nitro (-NO₂) at position 5.
  • Key Differences: The nitro group is a strong electron-withdrawing substituent, creating a highly electrophilic ring.
  • Applications : Intermediate in explosives and pigments .

Data Table: Comparative Overview

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Cl (3), Vinyl (5) C₇H₅ClN Polymer precursor, electrophilic reactivity -
3-Methyl-5-vinylpyridine Me (3), Vinyl (5) C₈H₉N Higher volatility, limited stability
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl (3), CF₃ (5), COOCH₃ (2) C₉H₆ClF₃NO₂ Agrochemical research, stable intermediate
2-Chloro-5-cyanopyridine Cl (2), CN (5) C₆H₃ClN₂ Nucleophilic substitution reactions
5-Amino-2-chloropyridine NH₂ (5), Cl (2) C₅H₅ClN₂ Drug synthesis, hydrogen bonding
2-Amino-3-chloro-5-nitropyridine NH₂ (2), Cl (3), NO₂ (5) C₅H₄ClN₃O₂ Explosive/dye intermediate

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